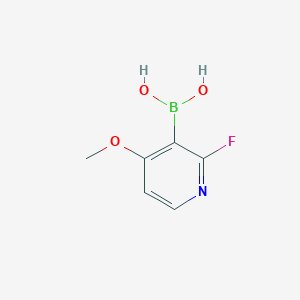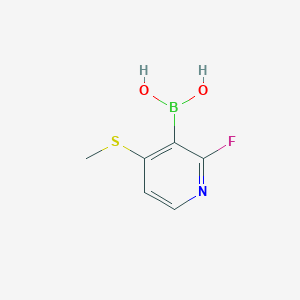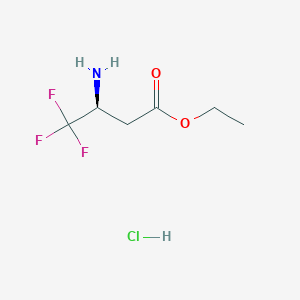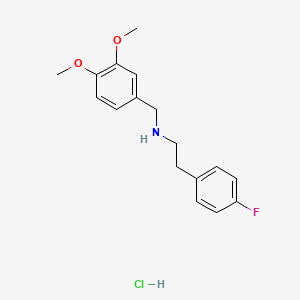
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Descripción general
Descripción
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound that belongs to the class of phenethylamines. It is commonly used in the pharmaceutical industry due to its stimulant and decongestant properties. This compound is also known for its psychoactive effects and is often found in over-the-counter medications for cough and cold.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential as a psychoactive agent.
Medicine: Investigated for its decongestant and stimulant properties, as well as its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
Target of Action
The primary target of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the Beta-2 adrenergic receptor . This receptor is located at sympathetic neuroeffector junctions of many organs, including the uterus .
Mode of Action
This compound, also known as Ritodrine, is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells, activating adenyl cyclase to increase the level of cAMP . This increase in cAMP leads to a decrease in intracellular calcium, resulting in a decrease of uterine contractions .
Biochemical Pathways
The activation of the Beta-2 adrenergic receptor by this compound leads to a cascade of events in the adrenergic signaling pathway . The decrease in intracellular calcium concentration leads to the relaxation of uterine smooth muscle, thereby decreasing premature uterine contractions .
Pharmacokinetics
It is known that the peak plasma concentration of the compound is attained at around 35 hours after oral administration . The compound is rapidly excreted in urine, with approximately 93% of the dose being excreted .
Result of Action
The primary result of the action of this compound is the decrease in premature uterine contractions . This is achieved through the compound’s interaction with the Beta-2 adrenergic receptor and the subsequent decrease in intracellular calcium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the compound’s absorption, distribution, metabolism, and excretion . .
Safety and Hazards
“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . This indicates that it may be harmful if swallowed .
Direcciones Futuras
The future directions for “(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” are not explicitly mentioned in the search results. However, chemoenzymatic strategies are becoming increasingly popular in the synthesis of complex molecules, and this could potentially influence future research and applications of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by the resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the reduction of phenylacetone using a chiral reducing agent to yield the chiral alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve the reduction of the ketone to the alcohol. The resulting product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetone or benzoic acid derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Various substituted phenethylamines.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: Another phenethylamine with similar stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used in over-the-counter decongestants.
Norephedrine: A related compound with similar pharmacological effects.
Uniqueness
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its stereoisomers. Its high enantiomeric purity makes it particularly valuable in pharmaceutical applications where specific biological activity is desired.
Propiedades
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-89-8 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















